2-Chloro-6-methylpyridine-3,4-diamine
Description
Structure
3D Structure
Properties
CAS No. |
1624261-30-8 |
|---|---|
Molecular Formula |
C6H8ClN3 |
Molecular Weight |
157.60 g/mol |
IUPAC Name |
2-chloro-6-methylpyridine-3,4-diamine |
InChI |
InChI=1S/C6H8ClN3/c1-3-2-4(8)5(9)6(7)10-3/h2H,9H2,1H3,(H2,8,10) |
InChI Key |
USYYYMKNEGRROE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 6 Methylpyridine 3,4 Diamine
Regioselective Introduction of Chlorine at C2 Position
The introduction of a chlorine atom at the C2 position of a pyridine (B92270) ring is a well-established transformation. This is typically achieved by the chlorination of a corresponding pyridin-2-one or hydroxypyridine derivative. Reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are commonly employed for this purpose. guidechem.comepo.org For instance, 6-methylpyridin-2-ol can be converted to 2-chloro-6-methylpyridine. pipzine-chem.com
Methyl Group Installation at C6 Position
The methyl group at the C6 position is often incorporated from the start by using a picoline derivative as the starting material. For example, 2,6-lutidine (2,6-dimethylpyridine) can serve as a precursor, with one of the methyl groups being subsequently functionalized. orgsyn.org Alternatively, a methyl group can be introduced onto a pre-formed pyridine ring, though this is a less common strategy for this specific target.
Dual Amine Group Formation at C3 and C4 Positions
The formation of the vicinal diamine at the C3 and C4 positions is a critical step and is most frequently accomplished through the reduction of a dinitro or, more commonly, a nitroamino precursor.
A common and effective method for introducing the 3,4-diamino functionality is through the reduction of a 3-nitro-4-amino or 3-amino-4-nitro pyridine derivative. The synthesis of these nitro-precursors is a key aspect of this strategy.
A prevalent route starts with the nitration of a suitable picoline derivative. For example, the nitration of 2-amino-4-picoline can yield a mixture of 3-nitro and 5-nitro isomers. googleapis.com Similarly, nitration of 2-hydroxy-4-picoline can also be employed. googleapis.comgoogle.com Once the nitro group is in place at the 3-position, for example in 2-chloro-4-methyl-3-nitropyridine, a subsequent amination reaction can introduce an amino group at the 4-position, or a nitro group at the 4-position can be reduced. googleapis.comnih.gov
The final step involves the reduction of the nitro group(s) to the corresponding amine(s). This reduction can be carried out using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Pd/C), tin(II) chloride, or sodium dithionite. This transformation converts the nitro-substituted pyridine into the desired 2-chloro-6-methylpyridine-3,4-diamine.
Dual Amine Group Formation at C3 and C4 Positions
Direct Amination Reactions on Activated Pyridine Systems
The introduction of amino groups onto a pyridine ring, particularly the creation of a vicinal diamine structure, can be approached through the direct amination of suitably activated pyridine precursors. The chlorine atom at the 2-position and the methyl group at the 6-position of the target compound, this compound, electronically influence the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr).
A hypothetical yet plausible route to the target compound involves the sequential amination of a di- or tri-substituted pyridine. For instance, a starting material like 2,3-dichloro-6-methyl-4-nitropyridine could undergo selective amination. The nitro group strongly activates the C4 position for nucleophilic attack. A first amination step, likely with ammonia (B1221849) or a protected amine equivalent, would displace the chloride at the C3 position, which is ortho to the activating nitro group. Subsequent reduction of the nitro group to an amine would then yield the desired 3,4-diamine functionality.
Alternatively, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, offer a powerful tool for forming C-N bonds with high selectivity. researchgate.net The synthesis of protected pyridylhydrazine derivatives has been achieved via one-step palladium-catalyzed amination using chelating phosphine (B1218219) ligands, with 2-pyridyl chlorides, bromides, and triflates serving as effective electrophiles. lookchem.comnih.gov While direct double amination to form vicinal diamines is challenging, a stepwise approach using different protecting groups for the amine nucleophiles could be envisioned. The choice of catalyst and ligand is crucial for achieving high regioselectivity, especially when multiple reactive sites are present on the pyridine ring. researchgate.net
The synthesis of related aminopyridines, such as 6-chloro-5-methylpyridin-2-amine, has been successfully achieved on a large scale using a Suzuki-Miyaura cross-coupling reaction, demonstrating the utility of modern cross-coupling chemistry in constructing functionalized pyridine intermediates. acs.org
Condensation and Cyclization Reactions in Pyridine Synthesis
Building the pyridine ring from acyclic precursors through condensation and cyclization reactions is a fundamental and versatile strategy for synthesizing polysubstituted pyridines. This "bottom-up" approach allows for the incorporation of the desired substituents at specific positions from the outset.
A general and widely applicable method is the Hantzsch pyridine synthesis or related multicomponent reactions. whiterose.ac.uk These reactions typically involve the condensation of an aldehyde, a β-ketoester (or a related 1,3-dicarbonyl compound), and an ammonia source. whiterose.ac.uk For the synthesis of this compound, a carefully designed set of starting materials would be required. For instance, a multicomponent reaction could theoretically be devised involving a chlorinated β-dicarbonyl compound, a protected aminocyanoacetamide, and an ammonia source, which upon cyclization and subsequent deprotection would yield the target diamine.
Recent advancements have highlighted the use of nanocatalysts in promoting multicomponent reactions for the synthesis of polyfunctionalized pyridines. rsc.org Catalysts such as copper/carbon (Cu/C) nanocomposites have been shown to be effective for the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions. rsc.org Similarly, magnetic nanocatalysts like Fe3O4@g-C3N4–SO3H have been used in sonicated multicomponent reactions to produce pyridine derivatives under mild conditions with the advantage of easy catalyst recovery. rsc.org
A patent for the synthesis of the related compound 3-amino-2-chloro-4-methylpyridine (B17603) describes a process starting from the condensation of acetylacetaldehyde dimethyl acetal (B89532) and malononitrile, followed by a series of transformations including chlorination and amination. google.com This underscores the power of building the pyridine core with key functional groups already in place or in the form of their precursors.
Catalytic Systems and Reaction Conditions Optimization for this compound Synthesis
The successful synthesis of this compound, whether through direct amination or cyclization strategies, heavily relies on the appropriate choice and optimization of catalytic systems and reaction conditions.
In the context of direct amination via palladium-catalyzed C-N cross-coupling, the selection of the palladium precursor and the phosphine ligand is paramount.
Table 1: Catalytic Systems for C-N Bond Formation on Pyridine Rings
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes | Reference |
|---|---|---|---|---|---|---|
| Pd2(dba)3 | BINAP | NaOt-Bu | Toluene | 80-100 | Effective for amination with hydrazine (B178648) derivatives. | lookchem.comnih.gov |
| Pd(OAc)2 | XantPhos | NaHCO3 | Dioxane | 100-120 | Used for intramolecular cyclization to form fused pyridines. | nih.gov |
For multicomponent reactions leading to the pyridine core, a different set of catalysts is often employed. The optimization here focuses on enhancing yield, reducing reaction times, and improving the environmental footprint of the synthesis.
Table 2: Catalysts for Multicomponent Pyridine Synthesis
| Catalyst | Reaction Type | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Fe3O4@g-C3N4–SO3H | Four-component | Ultrasonication, 8-15 min | Recyclable magnetic catalyst, mild conditions. | rsc.org |
| Cu/C nanocatalyst | Four-component | Solvent-free, 80°C | Reusable, high efficiency. | rsc.org |
| Nitrogen-doped graphene | Four-component | Solvent-free, 80°C | Dual acid-base catalysis, operational simplicity. |
The optimization of these reactions involves screening different catalysts, ligands, bases, solvents, and temperatures to maximize the yield and purity of the desired product while minimizing side reactions.
Advanced Synthetic Strategies for Complex Pyridine Diamines
Multicomponent Reaction Pathways
A notable advanced MCR is the three-component synthesis of polysubstituted pyridines via a catalytic intermolecular aza-Wittig/Diels-Alder sequence. whiterose.ac.uknih.gov This process involves the in-situ generation of 2-azadienes from aldehydes and α,β-unsaturated acids, which then undergo a [4+2] cycloaddition with a dienophile, such as a push-pull enamine, to form the pyridine ring. whiterose.ac.uknih.gov By carefully selecting the three components, a wide variety of substitution patterns can be achieved. For the target molecule, one could envision a scenario where the components are chosen to introduce the chloro, methyl, and protected amino functionalities onto the final pyridine scaffold.
The use of nanocatalysts in MCRs for pyridine synthesis has also gained significant traction, offering advantages such as high activity, selectivity, and recyclability. rsc.org These methods often proceed under mild or solvent-free conditions, aligning with the principles of green chemistry.
Flow Chemistry Applications in Pyridine Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for organic synthesis. It offers several advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and reaction time), improved scalability, and the potential for automation.
The synthesis of functionalized pyridines and related heterocycles has been successfully adapted to flow chemistry systems. researchgate.net For example, the synthesis of ethyl whiterose.ac.ukrsc.orgnih.govtriazolo[1,5‐a]pyridine‐2‐carboxylate 3‐oxide in continuous flow resulted in a significantly higher isolated yield (53% vs. 31% in batch) and a dramatic reduction in reaction time (3.5 minutes vs. 4 hours). researchgate.net
A flow chemistry approach to synthesizing this compound could involve pumping a mixture of starting materials and a catalyst through a heated reactor coil. This would be particularly advantageous for reactions that are highly exothermic or involve hazardous reagents or intermediates, as the small reactor volume minimizes safety risks. Furthermore, multi-step sequences, such as a chlorination followed by a double amination, could be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next, eliminating the need for intermediate workup and purification steps. The use of packed-bed reactors containing a solid-supported catalyst or reagent would further streamline the process by simplifying product purification.
Chemical Reactivity and Mechanistic Pathways of 2 Chloro 6 Methylpyridine 3,4 Diamine
Nucleophilic Aromatic Substitution at the C2-Chloro Position
The chlorine atom at the C2 position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction by stabilizing the intermediate formed during the substitution process.
Mechanistic Investigations of Halogen Displacement
The displacement of the halogen in 2-chloropyridines follows a well-established addition-elimination mechanism. organic-chemistry.org This process is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. organic-chemistry.orgresearchgate.net This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing pyridine nitrogen atom. The aromaticity of the ring is temporarily disrupted in this step. researchgate.net In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored. researchgate.net
Addition of Nucleophile: The nucleophile adds to the C2 carbon, breaking the C=C pi bond and forming a tetrahedral intermediate (Meisenheimer complex).
Stabilization: The negative charge is delocalized across the aromatic system and onto the nitrogen atom.
Elimination of Leaving Group: The lone pair on the nitrogen reforms the aromatic system, expelling the chloride ion as the leaving group.
The rate of this reaction is influenced by the electron-withdrawing strength of substituents on the pyridine ring. researchgate.net While 2-chloropyridines are generally less reactive than corresponding acid chlorides, the presence of activating groups can significantly enhance the rate of substitution. researchgate.net
Scope and Limitations with Various Nucleophiles
A variety of nucleophiles can be employed to displace the C2-chloro substituent in pyridine systems. The choice of nucleophile allows for the introduction of diverse functionalities at this position. Common nucleophiles include amines, alkoxides, thiols, and their derivatives.
The reactivity with different nucleophiles can be influenced by factors such as the nucleophilicity of the attacking species, steric hindrance, and the reaction conditions employed. For instance, studies on related 2-substituted N-methylpyridinium ions have shown reactions with piperidine (B6355638) to proceed efficiently. nih.gov Similarly, biological nucleophiles like glutathione (B108866) have been shown to displace the chlorine from 2-chloropyridine (B119429) derivatives in enzyme-catalyzed reactions. researchgate.net Other research has demonstrated the successful substitution on chloro-substituted heterocycles with nucleophiles such as sodium azide, various amines, thiophenol, and malononitrile. rsc.org
Below is a table summarizing the scope of nucleophiles used in SNAr reactions with chloropyridine and related heterocyclic systems.
| Nucleophile Category | Specific Example(s) | Resulting Functional Group | Reference(s) |
| Nitrogen Nucleophiles | Primary & Secondary Amines (e.g., Piperidine), Hydrazides, Sodium Azide | Amino, Hydrazinyl, Azido | nih.govrsc.orgorganic-chemistry.org |
| Oxygen Nucleophiles | Phenols, Alkoxides | Phenoxy, Alkoxy | organic-chemistry.org |
| Sulfur Nucleophiles | Glutathione, Thiophenol | Thioether | researchgate.netrsc.org |
| Carbon Nucleophiles | Malononitrile | Dicyanomethyl | rsc.org |
Reactivity of the Primary Amine Functional Groups
The vicinal diamine groups at the C3 and C4 positions are key to the synthetic utility of 2-chloro-6-methylpyridine-3,4-diamine, serving as precursors for the construction of fused heterocyclic rings. Their reactivity is dominated by their nucleophilic character.
Electrophilic Attack on Nitrogen Centers
The primary amine groups are nucleophilic and readily react with a variety of electrophiles. This reactivity is the initial step in many cyclization reactions. The lone pair of electrons on the nitrogen atoms can attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.
For example, the reaction of pyridine-diamines with electrophiles such as carboxylic acids or aldehydes initiates the formation of fused imidazole (B134444) rings. researchgate.netnih.gov In these reactions, one of the amino groups acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or carboxylic acid. This is followed by an intramolecular condensation and dehydration to form the fused ring system. Similarly, nitrating agents can react with pyridine-diamines, leading to cyclization and the formation of triazole N-oxides, a process that also begins with electrophilic interaction. researchgate.net
Cyclization Reactions Involving Adjacent Diamines
The ortho-diamine arrangement is ideal for intramolecular cyclization reactions with bifunctional electrophiles or through oxidative methods to form five-membered heterocyclic rings fused to the pyridine core. This is a powerful strategy for synthesizing complex heterocyclic systems.
A prominent example is the synthesis of imidazo[4,5-b]pyridines. rjraap.com This can be achieved by reacting the diamine with various one-carbon electrophiles. For instance, condensation with carboxylic acids or their derivatives leads to the formation of 2-substituted imidazo[4,5-b]pyridines. researchgate.net The reaction typically proceeds via the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration. Similarly, aldehydes can be used to generate the fused imidazole ring, often in the presence of an oxidizing agent or through a tandem reaction sequence. acs.org
Another important cyclization pathway involves diazotization. The reaction of pyridine-3,4-diamines with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) leads to the formation of a fused triazole ring system, specifically a researchgate.netresearchgate.netnih.govtriazolo[4,5-b]pyridine.
Formation of Heterocyclic Fused Systems
The reactivity of the adjacent diamine groups provides a versatile platform for the synthesis of a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their structural similarity to purines. rjraap.com
Imidazo[4,5-b]pyridines: As mentioned, these are commonly synthesized from pyridine-3,4-diamines. A palladium-catalyzed amidation of 2-chloro-3-aminopyridines followed by in-situ cyclization offers a regioselective route to N1-substituted imidazo[4,5-b]pyridines. organic-chemistry.org The reaction of 2,3-diaminopyridine (B105623) with aldehydes is another common method to construct this scaffold. nih.govacs.org
researchgate.netresearchgate.netnih.govTriazolo[4,5-c]pyridine N-oxides: Research has shown that the nitration of 2-chloropyridine-3,4-diamine (B183972) with nitric acid in sulfuric acid results in a cyclization reaction to form 4-chloro-1H- researchgate.netresearchgate.netnih.govtriazolo[4,5-c]pyridine 2-oxide derivatives. researchgate.net This reaction demonstrates a tandem nitration and cyclization process.
The table below outlines some of the fused heterocyclic systems that can be synthesized from pyridine-diamine precursors.
| Fused Heterocyclic System | Reagent(s) | Key Transformation | Reference(s) |
| Imidazo[4,5-b]pyridine | Carboxylic Acids, Aldehydes, Primary Amides | Condensation/Cyclization | organic-chemistry.orgresearchgate.netnih.govacs.org |
| researchgate.netresearchgate.netnih.govTriazolo[4,5-c]pyridine 2-oxide | Nitric Acid / Sulfuric Acid | Nitration and Cyclization | researchgate.net |
| researchgate.netresearchgate.netnih.govTriazolo[4,5-b]pyridine | Nitrous Acid (NaNO₂) | Diazotization/Cyclization | nih.gov |
| Pyrazolo[3,4-b]pyridine | Alkynyl Aldehydes | Cascade 6-endo-dig cyclization | nih.gov |
Oxidative and Reductive Transformations of the Pyyridine Nucleus
The pyridine nucleus of this compound is generally resistant to oxidative and reductive transformations due to its electron-deficient nature, a characteristic common to pyridine rings. bohrium.comresearchgate.net The presence of electron-donating amino groups and an electron-withdrawing chloro group, along with a methyl group, modulates this inherent reactivity.
Direct oxidation of the pyridine ring is challenging and typically requires harsh reaction conditions, which may lead to the degradation of the molecule. Similarly, the reduction of the pyridine nucleus to a piperidine ring is a difficult process. However, specific reagents can effect such transformations. For instance, catalytic hydrogenation under high pressure and temperature with catalysts like rhodium on carbon or platinum oxide could potentially reduce the pyridine ring. It is important to note that the chloro substituent may be susceptible to hydrogenolysis under these conditions.
While specific studies on the oxidative and reductive transformations of this compound are not extensively documented in publicly available literature, the general principles of pyridine chemistry suggest that these transformations are feasible under specific and optimized conditions. A patent has described the reaction of this compound with glyoxal, which leads to the formation of a new heterocyclic ring fused to the pyridine core, indicating the reactivity of the diamine moiety rather than a direct transformation of the pyridine nucleus itself. googleapis.com
C-H Functionalization and Alkyl Group Transformations
The direct and selective C-H functionalization of pyridine rings is a significant area of research in organic chemistry. bohrium.comresearchgate.net The electron-deficient character of the pyridine ring makes it less susceptible to electrophilic substitution but more prone to nucleophilic attack or reactions involving radical intermediates. bohrium.comacs.org
Reactivity of the C6-Methyl Group
The methyl group at the C6 position of this compound exhibits reactivity typical of an alkyl group attached to a pyridine ring. This reactivity is influenced by the electronic effects of the substituents on the pyridine nucleus. The C-H bonds of the methyl group are acidic enough to be deprotonated by a strong base, forming a nucleophilic species that can react with various electrophiles.
Common transformations of a methyl group on a pyridine ring include:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or to an aldehyde under more controlled conditions.
Halogenation: Free radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator.
Condensation Reactions: The activated methyl group can participate in condensation reactions with aldehydes and ketones in the presence of a base.
While specific examples of C-H functionalization of the C6-methyl group for this compound are not readily found in the surveyed literature, the general reactivity patterns of methylpyridines provide a strong indication of its potential chemical transformations.
| Transformation | Reagents and Conditions | Expected Product |
| Oxidation | 1. KMnO₄, H₂O, heat; 2. H₃O⁺ | 2-Chloro-3,4-diaminopyridine-6-carboxylic acid |
| Halogenation | NBS, CCl₄, benzoyl peroxide, heat | 2-Chloro-6-(bromomethyl)pyridine-3,4-diamine |
| Condensation | Benzaldehyde, Acetic Anhydride, heat | 2-Chloro-6-(2-phenylvinyl)pyridine-3,4-diamine |
This table represents expected transformations based on general methylpyridine reactivity, not experimentally confirmed reactions for this compound.
Advanced Derivatization and Functionalization Strategies of 2 Chloro 6 Methylpyridine 3,4 Diamine
Targeted Chemical Modifications of Amine Groups
The presence of two adjacent amine groups in 2-Chloro-6-methylpyridine-3,4-diamine offers a rich platform for a variety of chemical transformations. These modifications are crucial for building more complex molecular architectures.
The amine functionalities of this compound can readily undergo acylation, sulfonylation, and alkylation reactions. These transformations are fundamental in medicinal chemistry for modulating the electronic and steric properties of a molecule, which can influence its biological activity.
Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the amine nitrogen. It is typically achieved by reacting the diamine with acyl chlorides or anhydrides.
Sulfonylation: The reaction with sulfonyl chlorides (R-SO2-Cl) leads to the formation of sulfonamides. This functional group is a common feature in many pharmaceutical compounds. The cross-coupling of sulfonamides with aryl halides and sulfonates is a significant transformation in the pharmaceutical industry. nih.gov
Alkylation: The introduction of alkyl groups can be accomplished using alkyl halides. The N-arylation of primary alkylamines is a well-developed palladium-catalyzed C-N cross-coupling reaction. nih.gov A primary challenge in this reaction is to control the degree of alkylation and avoid the formation of undesired tertiary amines. nih.gov
A summary of representative reagents for these modifications is presented below:
| Modification | Reagent Class | Example Reagent | Functional Group Introduced |
| Acylation | Acyl Halide | Acetyl chloride | Acetyl |
| Acylation | Acid Anhydride | Acetic anhydride | Acetyl |
| Sulfonylation | Sulfonyl Halide | p-Toluenesulfonyl chloride | Tosyl |
| Alkylation | Alkyl Halide | Methyl iodide | Methyl |
The reaction of the diamine with aldehydes or ketones results in the formation of imines, also known as Schiff bases. This reaction is often catalyzed by a small amount of acid. scirp.org The formation of the C=N double bond is confirmed by spectroscopic methods such as IR and NMR. scirp.orgacs.org
Schiff bases are versatile intermediates that can undergo a variety of further transformations. scirp.org They can be reduced to form secondary amines or be used in cyclization reactions to create heterocyclic systems. The synthesis of novel Schiff bases can be achieved by reacting diformyl compounds with amines, and the reaction yield can often be enhanced by the addition of concentrated sulfuric acid under mild acidic conditions. scirp.org The intermolecular interactions in the structures of a series of Schiff base ligands have been extensively studied. researchgate.net
Diversification through Cross-Coupling Reactions at the C2-Position
The chlorine atom at the C2-position of the pyridine (B92270) ring is a key handle for introducing a wide range of substituents through various cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.
Palladium-catalyzed cross-coupling reactions are among the most important and widely used methods in modern organic synthesis. rsc.org They offer a versatile and efficient way to form new bonds under relatively mild conditions. rsc.org
C-C Bond Formation: Reactions like the Suzuki-Miyaura coupling, which utilizes boronic acids, are frequently employed to introduce new aryl or alkyl groups at the C2-position. researchgate.netacs.org The choice of palladium catalyst and ligands is crucial for the success of these transformations. researchgate.netmit.edu
C-N Bond Formation: The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for forming C-N bonds. nih.govnih.gov This reaction allows for the coupling of the chloro-pyridine with a wide variety of amines, including primary and secondary amines. nih.gov The use of specific ligands, such as Xantphos, and bases like cesium carbonate is often critical for achieving high yields. beilstein-journals.orgnih.gov
C-O Bond Formation: Palladium catalysis can also be used to form C-O bonds, typically by coupling the chloro-pyridine with alcohols or phenols. beilstein-journals.orgnih.gov The combination of a palladium catalyst, a suitable ligand like Xantphos, and a base such as potassium carbonate has been found to be effective for this transformation. beilstein-journals.orgnih.gov
A table summarizing key components of these palladium-catalyzed reactions is provided below:
| Coupling Type | Common Reaction Name | Key Reagents |
| C-C | Suzuki-Miyaura | Aryl/alkyl boronic acid, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) |
| C-N | Buchwald-Hartwig Amination | Amine, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3) |
| C-O | Buchwald-Hartwig Etherification | Alcohol/Phenol, Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Base (e.g., K2CO3) |
While palladium catalysis is dominant, other metal-mediated and even metal-free coupling methods have been developed.
Alternative Metal-Mediated Coupling: Nickel-catalyzed cross-coupling reactions can sometimes offer a cost-effective alternative to palladium. researchgate.net Copper-catalyzed reactions, particularly for aminations, have also been reported, although they may have a more limited substrate scope.
Metal-Free Coupling: In recent years, there has been a growing interest in developing transition-metal-free coupling reactions to enhance the sustainability of chemical synthesis. researchgate.net For instance, base-controlled C-N coupling reactions have been developed for the selective mono- or diarylation of primary amines with 2-chlorobenzimidazoles. researchgate.net These methods often rely on the use of strong bases to promote the reaction.
Design and Synthesis of Conjugates and Probes
The functionalized derivatives of this compound can be further elaborated to create molecular conjugates and probes. By attaching moieties such as fluorophores, biotin, or other reporter groups, it is possible to design molecules for specific applications in chemical biology and diagnostics. The synthesis of these complex molecules often involves a multi-step approach, utilizing the derivatization strategies discussed above to first install a suitable linker or reactive handle on the pyridine core.
Analytical Methodologies for Characterization of 2 Chloro 6 Methylpyridine 3,4 Diamine
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of 2-chloro-6-methylpyridine-3,4-diamine. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its atomic composition and connectivity.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the compound.
¹H NMR: In the ¹H NMR spectrum of a related compound, 2-chloro-5-methylpyridine, characteristic signals are observed. chemicalbook.com The aromatic protons typically appear as doublets, with coupling constants indicating their relative positions on the pyridine (B92270) ring. chemicalbook.com The methyl group protons would present as a distinct singlet. For this compound, the introduction of the two amino groups would significantly influence the chemical shifts of the aromatic proton and introduce new signals for the amine protons.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. For a similar compound, 2-amino-6-methylpyridine, characteristic chemical shifts are observed for the carbon atoms of the pyridine ring and the methyl group. chemicalbook.com The presence of the chlorine atom and the two amino groups in this compound would cause predictable shifts in the carbon resonances compared to simpler pyridines.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. These experiments are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra, confirming the substitution pattern on the pyridine ring.
Below is an interactive table summarizing the expected NMR data for this compound based on analysis of related structures.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (Aromatic) | 6.5 - 7.5 | Singlet | The exact shift is influenced by the electron-donating amino groups. |
| ¹H (Methyl) | ~2.4 | Singlet | |
| ¹H (Amino) | Broad | Singlet | The chemical shift can vary depending on solvent and concentration. |
| ¹³C (C-Cl) | ~150 | Singlet | |
| ¹³C (C-N) | ~140-150 | Singlet | Two distinct signals are expected for the carbons bearing the amino groups. |
| ¹³C (C-CH₃) | ~155 | Singlet | |
| ¹³C (Aromatic CH) | ~110 | Singlet | |
| ¹³C (Methyl) | ~20 | Singlet |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. For a similar molecule, 2-chloro-6-methyl pyridine, the FTIR spectrum has been analyzed to assign fundamental frequencies. orientjchem.org Key expected absorptions for this compound include N-H stretching vibrations from the amino groups (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the methyl group and the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹), and the C-Cl stretching vibration at lower frequencies. orientjchem.orgresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The FT-Raman spectrum of 2-chloro-6-methylbenzonitrile (B1583042) has been recorded and analyzed. researchgate.net For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the pyridine ring, which often give strong Raman signals. sigmaaldrich.com
The following table summarizes the expected key vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Amino (N-H) | Stretching | 3300 - 3500 | 3300 - 3500 |
| Methyl (C-H) | Stretching | 2900 - 3000 | 2900 - 3000 |
| Aromatic (C-H) | Stretching | 3000 - 3100 | 3000 - 3100 |
| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 | 1400 - 1600 |
| C-Cl | Stretching | 600 - 800 | 600 - 800 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound, HRMS would provide an exact mass measurement, which can be compared to the calculated theoretical mass to confirm the molecular formula C₆H₈ClN₃. This technique is highly accurate and is a standard method for the definitive identification of new or synthesized compounds.
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for separating the target compound from impurities and for determining its concentration in a sample.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. bldpharm.com A validated LC-MS/MS assay has been developed for a related platinum-containing drug, cis-amminedichloro(2-methylpyridine)platinum(II), demonstrating the utility of this technique for analyzing pyridine derivatives. nih.gov For this compound, an LC-MS method would be developed to assess its purity by separating it from any starting materials, byproducts, or degradation products. bldpharm.com The mass spectrometer would then confirm the identity of the main peak as the target compound and identify any impurities based on their mass-to-charge ratios. This technique is also readily adapted for quantitative analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for the analysis of volatile and thermally stable compounds. sigmaaldrich.com While this compound itself may have limited volatility due to the polar amino groups, it could potentially be analyzed by GC-MS after derivatization to a more volatile form. sigmaaldrich.com GC-MS provides excellent separation of components in a mixture and delivers mass spectra for each component, allowing for their identification. nih.gov The mass spectrum of a related compound, 2,4-diamino-6-chloropyrimidine, shows characteristic fragmentation patterns that aid in its identification. nih.gov
Advanced Separation Techniques (e.g., UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). While specific UPLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature, the principles of the technique allow for the development of such methods.
A hypothetical UPLC method for the analysis of this compound would likely involve a reversed-phase column, leveraging the compound's polarity. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in a gradient elution mode to ensure optimal separation from any impurities or related compounds. Detection would most likely be performed using a UV detector, set at a wavelength corresponding to the maximum absorbance of the pyridine ring system.
Table 1: Hypothetical UPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection | UV at 254 nm |
| Run Time | 5 minutes |
It is important to note that while HPLC is mentioned in the context of purifying a derivative of this compound in a patent, specific operational parameters for the analysis of the diamine itself are not provided. googleapis.com
X-ray Crystallography for Definitive Solid-State Structural Analysis
As of the latest available data, a definitive crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available.
For a compound of this nature, obtaining single crystals suitable for X-ray diffraction would be the first and often most challenging step. Once suitable crystals are grown, the diffraction data would be collected and the structure solved and refined to yield a detailed molecular model.
Theoretical and Computational Investigations of 2 Chloro 6 Methylpyridine 3,4 Diamine
Electronic Structure and Molecular Orbital Theory Calculations
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. For 2-Chloro-6-methylpyridine-3,4-diamine, the arrangement of substituents—an electron-withdrawing chlorine atom, an electron-donating methyl group, and two electron-donating amino groups—creates a complex electronic environment on the pyridine (B92270) ring.
Theoretical studies on substituted pyridines reveal that electron-donating groups, such as amino substituents, significantly impact the geometry and electronic properties. rsc.org These groups increase the electron density of the pyridine ring and influence the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.
Computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are employed to quantify these effects. NBO analysis, for instance, can elucidate charge transfer interactions within the molecule, such as those between the lone pairs of the amino nitrogen atoms and the π* orbitals of the pyridine ring. rsc.org In this compound, the amino groups are expected to donate significant electron density to the ring, while the chlorine atom withdraws it, creating a polarized electronic structure. This push-pull dynamic is crucial for its chemical behavior.
Table 1: Illustrative Frontier Orbital Energies for a Substituted Pyridine System (Note: This data is representative of typical DFT calculations for similar molecules and serves as an illustration.)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.85 | Primarily localized on the π-system of the diamino-substituted pyridine ring. |
| LUMO | -1.20 | Primarily composed of π* orbitals of the pyridine ring. |
| HOMO-LUMO Gap | 4.65 | Indicates moderate chemical stability and reactivity. |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, providing detailed information that is often difficult to obtain through experiments alone. nih.gov
To understand how this compound participates in chemical reactions, researchers can computationally model the entire reaction coordinate. This involves identifying all stationary points, including reactants, intermediates, products, and, most importantly, transition states (TS). A transition state represents the highest energy point along the lowest energy path from a reactant to a product.
By calculating the Gibbs free energies of these structures, a reaction energy profile can be constructed. researchgate.net This profile reveals the activation energy (the difference in energy between the reactants and the transition state), which is the primary determinant of the reaction rate. For complex, multi-step reactions, computational analysis can distinguish between competing pathways by comparing the activation barriers of each step. nih.govresearchgate.net For instance, in the synthesis of substituted pyridines, kinetic simulations can be used to determine rate constants and identify the rate-determining step of the transformation. nih.gov
Table 2: Example Reaction Energy Profile for a Hypothetical Electrophilic Aromatic Substitution (Note: The values are illustrative for a generic reaction involving a pyridine derivative.)
| Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Intermediate Complex | -5.2 |
| Transition State (TS1) | +15.8 |
| Product | -10.4 |
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects using various approaches. The Solvation Model based on Density (SMD) is one such implicit model where the solvent is treated as a continuous medium with specific dielectric properties. researchgate.net This method allows for the calculation of solvation free energies, providing a more accurate picture of the reaction energy profile in solution. By performing calculations with different solvent models (e.g., chloroform, water, ethanol), chemists can predict how changing the reaction medium will affect the pathway and outcomes. nih.gov
Conformational Analysis and Intermolecular Interactions
The three-dimensional shape (conformation) of this compound and the way its molecules interact with each other are fundamental to its physical properties and its role in larger molecular assemblies.
Conformational analysis of the molecule would focus on the rotational barriers of the two amino (-NH2) groups. Due to their proximity, intramolecular hydrogen bonds could potentially form between the hydrogen of one amino group and the nitrogen of the adjacent one, which would stabilize a specific planar conformation. Computational techniques can map the potential energy surface by systematically rotating these groups to identify the most stable conformers. mdpi.com
In the solid state, intermolecular interactions dictate the crystal packing. Studies on similar diaminohalogenopyridines show that N–H···N and N–H···π hydrogen bonds are dominant forces in forming the crystal lattice. mdpi.com The pyridine nitrogen and the amino groups are excellent hydrogen bond donors and acceptors. Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are also expected. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to detect and characterize these non-covalent interactions, providing a qualitative and quantitative picture of the forces holding the crystal together. mdpi.com
Table 3: Potential Intermolecular Interactions in Crystalline this compound (Note: This table is based on interactions observed in structurally related aminopyridines.)
| Interaction Type | Donor | Acceptor | Typical Stabilizing Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | Amino Group (N-H) | Pyridine Nitrogen (Npyr) | -4.0 to -7.0 |
| Hydrogen Bond | Amino Group (N-H) | Amino Nitrogen (Namine) | -3.0 to -5.0 |
| π–π Stacking | Pyridine Ring | Pyridine Ring | -1.5 to -3.0 |
Prediction of Spectroscopic Properties through Quantum Mechanical Methods
Quantum mechanical calculations are highly effective at predicting various spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, methods like Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectrum (UV-Vis), identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π-π*). rsc.org
Similarly, calculations of vibrational frequencies can generate theoretical Infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode of the molecule (e.g., N-H stretching, C-Cl stretching, ring breathing modes). nih.govacs.org This is particularly useful for complex molecules where spectral assignments are not trivial. For example, studies on the related compound 2-Chloro-6-methylpyridine have utilized FT-IR and FT-Raman analyses in conjunction with conformational studies. chemicalbook.comsigmaaldrich.com
Table 4: Illustrative Calculated vs. Experimental Vibrational Frequencies (Note: These are representative values for key functional groups found in the target molecule.)
| Vibrational Mode | Calculated Frequency (cm-1) | Typical Experimental Range (cm-1) |
|---|---|---|
| N-H Symmetric Stretch | 3350 | 3300-3400 |
| N-H Asymmetric Stretch | 3450 | 3400-3500 |
| C-N Stretch | 1310 | 1250-1350 |
| Pyridine Ring Breathing | 995 | 990-1030 |
| C-Cl Stretch | 780 | 750-800 |
Applications of 2 Chloro 6 Methylpyridine 3,4 Diamine in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds
The strategic placement of a chloro group, a methyl group, and two adjacent amino groups on the pyridine (B92270) ring endows 2-Chloro-6-methylpyridine-3,4-diamine with a versatile reactivity profile, making it an attractive starting material for the synthesis of more complex heterocyclic structures. Heterocyclic compounds are of paramount importance as they form the structural core of numerous naturally occurring and synthetic compounds with diverse biological activities. rsc.org
Construction of Fused Pyridine Systems
The vicinal diamine functionality at the C3 and C4 positions is a classic precursor for the formation of fused five-membered rings onto the pyridine core. This is a common strategy for creating imidazo[4,5-b]pyridines, which are bioisosteres of purines and exhibit a wide range of biological activities, including kinase inhibition. vietnamjournal.ru The reaction of a 1,2-diamine with various one-carbon electrophiles, such as aldehydes or carboxylic acid derivatives, leads to the formation of an imidazole (B134444) ring.
For instance, the condensation of 2,3-diaminopyridine (B105623) with aldehydes is a well-established method for synthesizing imidazo[4,5-b]pyridines. nih.govchemicalbook.com Following this precedent, this compound could react with a variety of aldehydes to yield 2-substituted-7-chloro-5-methylimidazo[4,5-b]pyridines. The remaining chloro group at the C7 position can then be subjected to nucleophilic substitution or cross-coupling reactions, allowing for further diversification of the scaffold. acs.org This two-step sequence provides a powerful tool for building complex, drug-like molecules.
Table 1: Potential Reactions for the Construction of Fused Pyridine Systems
| Reactant | Reagent/Condition | Product |
| This compound | R-CHO, reflux | 2-Alkyl/Aryl-7-chloro-5-methylimidazo[4,5-b]pyridine |
| This compound | Phosgene or equivalent | 7-Chloro-5-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |
| This compound | Carbon disulfide | 7-Chloro-5-methyl-1H-imidazo[4,5-b]pyridine-2(3H)-thione |
This table presents hypothesized reactions based on the known reactivity of related 1,2-diaminopyridine compounds.
Precursor for Bioactive Molecule Synthesis (Non-Clinical Focus)
The pyridine ring is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. researchgate.net The introduction of substituents can fine-tune the electronic and steric properties of the molecule, influencing its biological activity. Chloro-substituted pyridines, for example, are precursors to many commercial products, including fungicides and insecticides. wikipedia.org
The imidazo[4,5-b]pyridine core, accessible from this compound, is of particular interest due to its structural similarity to purines, which allows these compounds to interact with a variety of biological targets. vietnamjournal.ru Derivatives of imidazo[4,5-b]pyridine have shown potential as anticancer, antimicrobial, and antiviral agents. vietnamjournal.rumdpi.com The presence of the chloro and methyl groups on the parent diamine provides handles for modifying the properties of the resulting fused heterocycles, potentially leading to compounds with enhanced or novel biological activities. For example, the chloro group can be displaced by various nucleophiles to introduce different functionalities that can modulate the molecule's interaction with a biological target.
Ligand Design in Coordination Chemistry
Diaminopyridines are effective ligands for a variety of metal ions, forming stable complexes with interesting structural and electronic properties. The two nitrogen atoms of the diamine moiety, along with the pyridine ring nitrogen, can act as coordination sites. 2,3-Diaminopyridine, for example, reacts with rhenium(V) to form stable complexes. researchgate.net
This compound offers multiple coordination modes. The two adjacent amino groups can chelate to a metal center, forming a stable five-membered ring. The pyridine nitrogen can also participate in coordination, leading to tridentate binding. The electronic properties of the ligand, and thus the resulting metal complex, can be tuned by the electron-withdrawing chloro group and the electron-donating methyl group. The steric bulk of the methyl group can also influence the geometry of the metal complex. Such complexes could find applications in catalysis or as models for metalloenzymes. The coordination of aminopyridine derivatives to transition metals like cobalt and zinc has been shown to result in diverse structures, including monomeric, polymeric, and trinuclear complexes. researchgate.net
Contribution to Polymer and Materials Science
The development of functional polymers and materials with tunable properties is a major focus of modern materials science. The incorporation of specific monomeric units into a polymer backbone can impart desired optical, electronic, or thermal properties.
Monomeric Units in Polymeric Structures
Bifunctional molecules are essential building blocks for step-growth polymerization. This compound, with its two reactive amino groups, can be considered an A2-type monomer. It can be polymerized with B2-type monomers, such as diacyl chlorides or diepoxides, to form polyamides or polyepoxides, respectively. The rigid pyridine ring would be incorporated into the polymer backbone, likely enhancing the thermal stability and modifying the mechanical properties of the resulting material. The presence of the chloro and methyl groups provides opportunities for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. The synthesis of planar polypyridines has been shown to result in materials with small optical band gaps, which is a desirable property for various electronic applications. acs.org
Precursors for Functional Materials with Tunable Properties
The reactivity of this compound also makes it a valuable precursor for the synthesis of functional materials. For example, its ability to form fused imidazo[4,5-b]pyridine systems can be exploited to create extended π-conjugated systems. These types of molecules often exhibit interesting photophysical properties, such as fluorescence, and could be investigated for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The ability to modify the periphery of the molecule via the chloro and methyl groups allows for the tuning of these properties. For instance, the introduction of different aryl groups at the C2 position of the imidazo[4,5-b]pyridine ring can significantly alter the emission wavelength of the molecule.
Molecular and Mechanistic Studies Non Clinical Research Focus
Exploration of Molecular Interactions in Biological Systems
While direct studies on the molecular interactions of 2-Chloro-6-methylpyridine-3,4-diamine are scarce, the broader class of aminopyridines is known to engage in a variety of non-covalent interactions within biological systems. These interactions are fundamental to their observed biological activities. Aminopyridines, as a class of heterocyclic compounds, are recognized for their ability to interact with enzymes and receptors, which can lead to a wide range of biological and pharmacological effects. rsc.org
The primary mode of interaction for many aminopyridines involves the blockade of voltage-gated potassium channels. rsc.org This interaction is a key mechanism underlying some of their neurological effects. rsc.orgepa.gov The specific nature of these interactions, including the formation of hydrogen bonds and hydrophobic interactions with amino acid residues within the channel pore, dictates the potency and selectivity of the blockade. epa.gov
Furthermore, substituted aminopyridines have been investigated as inhibitors of various enzymes, where their interaction with the active site is crucial for their function. nih.gov The nature and position of substituents on the aminopyridine ring play a critical role in determining the binding affinity and specificity for their biological targets.
Enzyme Active Site Binding and Inhibitory Mechanisms
Although no specific enzyme inhibition data for this compound has been reported, related substituted aminopyridines have been identified as potent inhibitors of phosphodiesterase-4 (PDE4). nih.gov The inhibitory mechanism for these compounds involves binding to the enzyme's active site, thereby preventing the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP).
In a study on substituted aminopyridines as PDE4 inhibitors, the replacement of a different chemical moiety with a substituted aminopyridine residue led to the identification of potent inhibitors. nih.gov This suggests that the aminopyridine scaffold can be effectively utilized to target the active site of PDE4. The structure-activity relationship (SAR) studies on these analogs are crucial for understanding how different substituents on the pyridine (B92270) ring influence binding affinity and inhibitory potency.
Another area where pyridine analogs have been studied for their inhibitory activity is against choline (B1196258) acetyltransferase. nih.gov While this study focused on styrylpyridine analogs, it highlights the potential of the pyridine scaffold to interact with enzyme active sites. nih.gov
Receptor Ligand Interaction Studies (In Vitro and Computational)
Specific in vitro or computational receptor-ligand interaction studies for this compound are not available. However, molecular docking studies have been employed to investigate the binding of other 2-aminopyridine (B139424) derivatives to their target proteins. For instance, in the development of new antibacterial agents, molecular docking was used to analyze the interaction between 2-amino-3-cyanopyridine (B104079) derivatives and the active site of target bacterial enzymes. nih.gov These computational studies provide insights into the binding modes and help rationalize the observed biological activities. nih.gov
Such studies typically reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's binding pocket. For the broader class of aminopyridines, interactions with various receptors and enzymes are known to be the basis for their diverse pharmacological activities. rsc.org
Pathway Modulations in Model Organisms or Cell-Free Systems
There is no specific information available regarding the modulation of cellular pathways by this compound in model organisms or cell-free systems.
However, the general class of aminopyridines has been shown to modulate various signaling pathways. For example, by inhibiting PDE4, substituted aminopyridines can increase intracellular cAMP levels, which in turn modulates downstream signaling pathways involved in inflammation. nih.gov
Furthermore, the ability of some aminopyridines to block potassium channels can have significant effects on cellular excitability and neurotransmitter release, thereby modulating neuronal pathways. rsc.orgepa.gov Studies on aminopyridines in various disease models, such as multiple sclerosis, have demonstrated their ability to impact neurological pathways and improve motor function. rsc.org
Future Directions and Emerging Research Avenues for 2 Chloro 6 Methylpyridine 3,4 Diamine
Innovations in Green Chemistry for its Synthesis
The traditional synthesis of substituted pyridines often involves multi-step processes with harsh reagents and significant waste generation. google.com The pursuit of environmentally benign synthetic routes for 2-Chloro-6-methylpyridine-3,4-diamine is a key area for future research. Innovations are anticipated to focus on several green chemistry principles.
One promising direction is the development of one-pot, multi-component reactions (MCRs). researchgate.net MCRs offer a streamlined approach to synthesizing complex molecules from simple precursors in a single step, which enhances atom economy and reduces solvent usage and purification steps. mdpi.com The exploration of novel catalysts, such as nanocrystalline magnesium oxide or reusable magnetic nanoparticle-supported catalysts, could facilitate efficient and environmentally friendly MCRs for pyridine (B92270) derivatives. researchgate.net
Furthermore, the use of solvent-free reaction conditions or green solvents like water or ethanol (B145695) is a critical aspect of sustainable synthesis. mdpi.comresearchgate.net Research into microwave-assisted organic synthesis (MAOS) could also provide a pathway to faster reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.
| Green Synthesis Strategy | Potential Advantages for this compound Synthesis | Relevant Research Findings for Related Compounds |
| Multi-Component Reactions (MCRs) | Increased atom economy, reduced waste, simplified procedures. | One-pot synthesis of highly substituted pyridines has been achieved using nanocrystalline magnesium oxide as a catalyst. researchgate.net |
| Solvent-Free or Green Solvents | Minimized environmental impact, reduced use of hazardous substances. | The synthesis of 2-pyridone derivatives has been successfully carried out under solvent-free conditions. mdpi.com |
| Novel Catalysis | Enhanced reaction efficiency, potential for catalyst recycling. | Environmentally friendly catalysts like thiamine (B1217682) hydrochloride and copper zirconium phosphate (B84403) nanoparticles have been used for the synthesis of pyridine and pyrimidine (B1678525) derivatives. researchgate.net |
| Microwave-Assisted Organic Synthesis (MAOS) | Accelerated reaction rates, improved yields, energy efficiency. | MAOS has been effectively used for the synthesis of various heterocyclic compounds, suggesting its applicability for pyridine derivatives. |
Novel Reactivity Modes and Unexplored Chemical Transformations
The unique arrangement of substituents on the this compound ring—a chloro group, a methyl group, and two amino groups—presents a rich landscape for exploring novel reactivity. indiamart.com Future research will likely focus on leveraging the interplay of these functional groups to uncover new chemical transformations.
The presence of two adjacent amino groups opens the door to the synthesis of a variety of fused heterocyclic systems. Reactions with dicarbonyl compounds, for instance, could lead to the formation of novel pyrazino[2,3-b]pyridine derivatives. The reactivity of the chloro group, a versatile handle for cross-coupling reactions, remains an area ripe for exploration. Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, could be employed to introduce a wide array of substituents at the 2-position, thereby generating libraries of novel compounds with diverse functionalities.
Moreover, the selective functionalization of the amino groups and the methyl group could lead to new derivatives. For example, regioselective acylation, alkylation, or sulfonylation of the amino groups could provide access to a range of amides and sulfonamides with potential biological activities. The methyl group, while generally less reactive, could potentially be functionalized through radical reactions or by conversion to a more reactive group.
| Reactive Site | Potential Transformation | Resulting Compound Class |
| 3,4-Diamine | Condensation with dicarbonyls | Fused pyrazino[2,3-b]pyridines |
| 2-Chloro | Palladium-catalyzed cross-coupling | 2-Aryl, 2-alkenyl, or 2-amino substituted pyridines |
| Amino Groups | Acylation, Alkylation, Sulfonylation | Amides, secondary/tertiary amines, sulfonamides |
| 6-Methyl | Radical halogenation followed by substitution | Pyridine-6-methanol derivatives and ethers/esters |
Advanced Applications in Interdisciplinary Scientific Fields
While this compound and its derivatives have been explored in medicinal chemistry, particularly as kinase inhibitors, their potential applications in other scientific fields are largely untapped. nih.govnih.gov
In materials science , the planar, electron-rich structure of the pyridine ring, combined with the potential for hydrogen bonding from the amino groups, makes this compound an interesting building block for novel organic materials. Future research could investigate its use in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a ligand for the synthesis of metal-organic frameworks (MOFs) with unique catalytic or gas-adsorption properties.
In the field of supramolecular chemistry , the ability of the diamine functionality to form specific hydrogen bond patterns could be exploited for the construction of self-assembling systems, molecular sensors, or host-guest complexes. The chloro and methyl groups can be modified to tune the solubility and electronic properties of these supramolecular architectures.
Furthermore, in agrochemistry , the pyridine core is a common scaffold in many pesticides and herbicides. The development of new derivatives of this compound could lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles.
| Interdisciplinary Field | Potential Application of this compound Derivatives | Rationale |
| Materials Science | Organic electronic materials (OLEDs, OPVs), Metal-Organic Frameworks (MOFs) | Planar, electron-rich aromatic system with coordinating functional groups. |
| Supramolecular Chemistry | Self-assembling systems, molecular sensors | Hydrogen bonding capabilities of the diamine functionality. |
| Agrochemistry | Novel pesticides and herbicides | The pyridine scaffold is a known pharmacophore in agrochemicals. |
Q & A
Q. Q1. What are the recommended synthetic routes for 2-Chloro-6-methylpyridine-3,4-diamine, and how can purity be optimized?
Answer: The synthesis of this compound typically involves halogenation and amination steps. For example, chlorination of 6-methylpyridine-3,4-diamine derivatives using reagents like POCl₃ or PCl₃ under controlled temperatures (e.g., 80–100°C) can yield the chloro-substituted product . Purity optimization requires post-synthesis purification via column chromatography (using silica gel and a gradient eluent system) or recrystallization from ethanol/water mixtures. Analytical techniques such as HPLC (with C18 columns) and NMR (¹H/¹³C) should confirm structural integrity and purity thresholds (>95%) .
Q. Q2. What analytical techniques are critical for characterizing this compound?
Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and amine proton environments.
- Mass Spectrometry (ESI-MS) : For molecular weight validation.
- HPLC/UV-Vis : To assess purity and detect trace impurities (e.g., unreacted precursors).
- Elemental Analysis : To verify stoichiometric ratios of C, H, N, and Cl.
Note: Suppliers like Sigma-Aldrich often omit analytical data for early-discovery compounds, necessitating independent validation .
Advanced Research Questions
Q. Q3. How can factorial design optimize reaction conditions for synthesizing this compound?
Answer: A 2³ factorial design can systematically evaluate variables:
- Factors : Reaction temperature, reagent molar ratio (e.g., PCl₃:precursor), and solvent polarity.
- Responses : Yield (%) and purity (HPLC area%).
Statistical software (e.g., Minitab or R) can model interactions between factors and identify optimal conditions. For example, higher temperatures may accelerate chlorination but increase side-product formation, requiring trade-off analysis .
Q. Q4. How do computational methods aid in predicting the reactivity and stability of this compound?
Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility.
- COMSOL Multiphysics : Model reaction kinetics under varying pressures/temperatures.
These tools reduce experimental trial-and-error and align with AI-driven "smart laboratory" frameworks .
Q. Q5. How to resolve contradictions in reported biological activity data for pyridine-diamine derivatives?
Answer: Discrepancies often arise from:
- Variability in assay conditions (e.g., pH, cell lines). Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability).
- Impurity interference : Re-synthesize compounds and re-test with stricter purity controls (>98%).
- Structural analogs : Compare activity of this compound with its non-chlorinated counterpart (e.g., 6-methylpyridine-3,4-diamine) to isolate chlorine’s role .
Q. Q6. What safety protocols are essential for handling chlorinated pyridine derivatives?
Answer:
- Ventilation : Use fume hoods for synthesis and purification to avoid inhalation of volatile chlorinated intermediates.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Neutralize chlorinated waste with sodium bicarbonate before disposal.
Refer to institutional Chemical Hygiene Plans for advanced lab compliance .
Methodological and Interdisciplinary Questions
Q. Q7. How can membrane separation technologies improve the scalability of this compound synthesis?
Answer: Post-reaction mixtures often contain unreacted precursors and by-products. Nanofiltration membranes (e.g., polyamide-based) with MWCO ~300–500 Da can selectively isolate the target compound. This reduces reliance on solvent-intensive chromatography and aligns with green chemistry principles .
Q. Q8. What role does this compound play in heterocyclic chemistry research?
Answer: The compound serves as a versatile intermediate:
- Pharmaceuticals : Synthesis of kinase inhibitors (e.g., analogs of SB-202190) by functionalizing the amine groups .
- Coordination Chemistry : As a ligand for transition metals (e.g., Cu²⁺ or Pd²⁺), leveraging its chelating pyridine and amine moieties .
Data Management and Validation
Q. Q9. How can chemical software enhance reproducibility in studies involving this compound?
Answer:
- Electronic Lab Notebooks (ELNs) : Track experimental parameters (e.g., reagent lot numbers, reaction times).
- Cheminformatics Tools (e.g., ChemAxon) : Predict solubility and stability profiles.
- Blockchain : Securely timestamp raw data to prevent tampering.
These tools address reproducibility crises and align with FAIR data principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
